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Compound of Interest

Compound Name: 2-(2-Pentenyl)furan

Cat. No.: B1593840 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for

2-(2-Pentenyl)furan, a furan derivative with potential applications in chemical synthesis and

materials science. This document is intended to serve as a valuable resource for researchers

and professionals engaged in the study and utilization of furan compounds.

Mass Spectrometry (MS) Data
Mass spectrometry data is available for both the cis and trans isomers of 2-(2-Pentenyl)furan.

The primary fragmentation patterns provide insights into the molecular structure and stability of

the compound.

trans-2-(2-Pentenyl)furan
Table 1: Mass Spectrometry Data for trans-2-(2-Pentenyl)furan[1][2][3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1593840?utm_src=pdf-interest
https://www.benchchem.com/product/b1593840?utm_src=pdf-body
https://www.benchchem.com/product/b1593840?utm_src=pdf-body
https://www.benchchem.com/product/b1593840?utm_src=pdf-body
https://www.benchchem.com/product/b1593840?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C70424145&Units=SI&Mask=2792
https://webbook.nist.gov/cgi/cbook.cgi?ID=C70424145&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C70424145
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value

Molecular Formula C₉H₁₂O

Molecular Weight 136.1910 g/mol

CAS Registry Number 70424-14-5

Major Mass Peaks (m/z) Relative Intensity

136 15.8

107 100.0

91 28.2

79 50.6

77 36.5

53 25.9

41 35.3

39 28.2

cis-2-(2-Pentenyl)furan
Table 2: Mass Spectrometry Data for cis-2-(2-Pentenyl)furan[4][5]
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Parameter Value

Molecular Formula C₉H₁₂O

Molecular Weight 136.19 g/mol

CAS Registry Number 70424-13-4

Major Mass Peaks (m/z) Relative Intensity

136 18.2

107 100.0

91 25.0

79 47.7

77 34.1

53 22.7

41 31.8

39 25.0

Nuclear Magnetic Resonance (NMR) and Infrared
(IR) Spectroscopy
As of the latest data acquisition, experimental Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectra for 2-(2-Pentenyl)furan are not readily available in public spectral

databases. However, based on the known spectra of furan and its derivatives, the following

characteristic signals can be predicted.

Predicted ¹H NMR Spectra
The proton NMR spectrum of 2-(2-Pentenyl)furan is expected to show characteristic signals

for the furan ring protons and the protons of the pentenyl side chain. The protons on the furan

ring typically appear in the aromatic region (δ 6.0-7.5 ppm). The olefinic protons of the pentenyl

group would be expected in the region of δ 5.4-5.8 ppm, with coupling constants providing
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information about the stereochemistry (cis or trans) of the double bond. The allylic and alkyl

protons would appear further upfield.

Predicted ¹³C NMR Spectra
The carbon NMR spectrum will show signals for the four distinct carbon atoms of the furan ring

and the five carbons of the pentenyl chain. The furan ring carbons typically resonate in the

range of δ 105-155 ppm. The olefinic carbons of the pentenyl group are expected around δ

120-135 ppm, while the aliphatic carbons will be found at higher field strengths.

Expected Infrared (IR) Absorption Bands
The IR spectrum of 2-(2-Pentenyl)furan is expected to exhibit characteristic absorption bands

for the furan ring and the carbon-carbon double bond. Key expected absorptions include:

C-H stretching (furan ring): ~3120-3160 cm⁻¹

C=C stretching (furan ring): ~1500-1600 cm⁻¹ and ~1380-1480 cm⁻¹

C-O-C stretching (furan ring): ~1010-1080 cm⁻¹

C=C stretching (alkene): ~1650-1680 cm⁻¹

=C-H out-of-plane bending (alkene): This will depend on the stereochemistry. For a trans

isomer, a strong band is expected around 960-975 cm⁻¹, while a cis isomer would show a

band around 675-730 cm⁻¹.

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for furan derivatives, which would be applicable to 2-(2-Pentenyl)furan.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
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¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts should be referenced to the residual solvent peak or

an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of the neat liquid sample between two KBr or NaCl plates.

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) and place it in a liquid

cell.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or the solvent).

Record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
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The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas

Chromatography (GC-MS) for volatile compounds like 2-(2-Pentenyl)furan.

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity

versus m/z.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 2-(2-Pentenyl)furan.

Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-(2-Pentenyl)furan: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1593840#spectroscopic-data-nmr-ir-ms-of-2-2-
pentenyl-furan]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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